Bis(ethylcyclopentadienyl)ruthenium(II)

Übersicht

Beschreibung

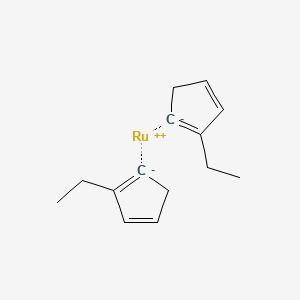

Bis(ethylcyclopentadienyl)ruthenium(II) is a ruthenium complex with ethylcyclopentadienyl ligands. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related ruthenium complexes, which can be used to infer some properties and behaviors of Bis(ethylcyclopentadienyl)ruthenium(II).

Synthesis Analysis

The synthesis of ruthenium complexes often involves the reaction of ruthenium precursors with organic ligands. For example, the synthesis of bis(η^6-hexamethylbenzene)(η^6,η^6-polycyclic aromatic) diruthenium(II,II) complexes involves the use of polycyclic aromatic ligands . Similarly, Bis(ethylcyclopentadienyl)ruthenium(II) could be synthesized by reacting a ruthenium precursor with ethylcyclopentadiene ligands.

Molecular Structure Analysis

Ruthenium complexes can adopt various molecular structures. For instance, the molecular structure of trans-Ru(PPh3)2(L′H)22 shows a Ru(II) center with an N4P2 coordination sphere . The structure of Bis(ethylcyclopentadienyl)ruthenium(II) would likely be influenced by the steric and electronic properties of the ethylcyclopentadienyl ligands, potentially leading to a different coordination environment.

Chemical Reactions Analysis

Ruthenium complexes are known for their catalytic abilities. The ruthenium(II) complexes with bis((diphenylphosphino)methyl)cyclohexane ligands are highly active in the asymmetric hydrogenation of ketones . Bis(ethylcyclopentadienyl)ruthenium(II) may also catalyze similar reactions, depending on the electronic properties of the ligands and the overall complex stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of ruthenium complexes can vary widely. For example, ruthenium(II) carbonyl complexes with bis-N-heterocyclic carbene ligands exhibit catalytic activity in transfer hydrogenation of ketones . The electrochemical properties of bis(η^6-hexamethylbenzene)(η^6,η^6-polycyclic aromatic) diruthenium(II,II) complexes have been measured, indicating their potential in redox chemistry . Bis(ethylcyclopentadienyl)ruthenium(II) would likely have its own unique set of properties, influenced by the ethyl substituents on the cyclopentadienyl rings.

Wissenschaftliche Forschungsanwendungen

Atomarschicht-Abscheidung (ALD) Vorläufer

Ru(EtCp)2 dient als Vorläufer für die Atomarschicht-Abscheidung, eine Technik zur präzisen Abscheidung dünner Schichten von Material auf Substrate. Diese Verbindung ist besonders nützlich für die Herstellung von Ru-Dünnschichten und gut ausgerichteten RuO2-Nanostäbchen , die in der Mikroelektronik und Sensortechnologie unerlässlich sind.

Wirkmechanismus

Target of Action

Bis(ethylcyclopentadienyl)ruthenium(II), also known as Ru(EtCp)2, is primarily used as a precursor in atomic layer deposition . Its primary targets are the surfaces of substrates where thin films of ruthenium or ruthenium oxide are to be deposited .

Mode of Action

Ru(EtCp)2 interacts with its targets through a process known as atomic layer deposition (ALD). In ALD, the compound is vaporized and then allowed to react with the substrate surface in a cyclic process that involves alternating pulses of the precursor and a reactant . This results in the formation of thin films of ruthenium or ruthenium oxide on the substrate surface .

Biochemical Pathways

Instead, it is involved in the physical process of thin film deposition, which can be used to create components for various devices, including those used in biochemical research and medical applications .

Pharmacokinetics

It’s important to note that the compound has a boiling point of 100 °c at 001 mmHg and a melting point of 6 °C . It is a liquid at room temperature with a density of 1.3412 g/mL at 25 °C .

Result of Action

The primary result of Ru(EtCp)2 action is the formation of thin films of ruthenium or ruthenium oxide on the substrate surface . These films are uniform and conformal, making them ideal for various applications in electronics and other fields .

Action Environment

The action of Ru(EtCp)2 is influenced by several environmental factors. The process of ALD requires precise control of temperature and pressure . Additionally, Ru(EtCp)2 is sensitive to air and moisture, and prolonged exposure to these can result in degradation of the product . Therefore, it is typically handled and stored under an inert atmosphere of nitrogen or argon .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Bis(ethylcyclopentadienyl)ruthenium(II) plays a significant role in biochemical reactions, particularly as a catalyst in various organic synthesis processes. It interacts with several enzymes and proteins, facilitating reactions such as hydrogenation, oxidation, and cyclization . The compound’s interaction with biomolecules is primarily through coordination bonds, where the ruthenium center binds to specific sites on the enzymes or proteins, enhancing their catalytic activity .

Cellular Effects

Bis(ethylcyclopentadienyl)ruthenium(II) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, Bis(ethylcyclopentadienyl)ruthenium(II) can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . Its effects on cellular metabolism include changes in metabolic flux and the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of Bis(ethylcyclopentadienyl)ruthenium(II) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ruthenium center can form coordination bonds with specific amino acid residues in enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, Bis(ethylcyclopentadienyl)ruthenium(II) can interact with DNA and RNA, affecting the transcription and translation processes . These interactions result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(ethylcyclopentadienyl)ruthenium(II) can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade upon exposure to air and moisture . Long-term studies have shown that Bis(ethylcyclopentadienyl)ruthenium(II) can have sustained effects on cellular function, with some changes in cellular responses observed over extended periods . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of Bis(ethylcyclopentadienyl)ruthenium(II) vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical reactions without causing significant toxicity . At higher doses, Bis(ethylcyclopentadienyl)ruthenium(II) can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers adverse reactions, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

Bis(ethylcyclopentadienyl)ruthenium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . The compound can influence metabolic flux, altering the flow of metabolites through specific pathways .

Transport and Distribution

The transport and distribution of Bis(ethylcyclopentadienyl)ruthenium(II) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic and diagnostic applications.

Subcellular Localization

Bis(ethylcyclopentadienyl)ruthenium(II) exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to particular organelles or compartments within the cell through post-translational modifications or targeting signals . This localization is essential for its interaction with specific biomolecules and its role in various biochemical processes

Eigenschaften

IUPAC Name |

2-ethylcyclopenta-1,3-diene;ruthenium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZWCRWRRXUMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)